1-isopropyl-1H-pyrazole-3-carbonyl chloride

Description

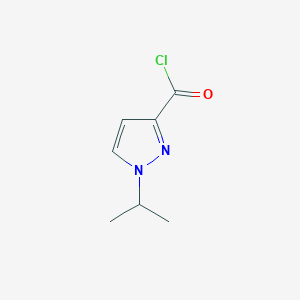

1-Isopropyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic organic compound featuring a pyrazole core substituted with an isopropyl group at the 1-position and a reactive carbonyl chloride moiety at the 3-position. This structure confers significant electrophilic reactivity, making it a valuable intermediate in synthesizing agrochemicals, pharmaceuticals, and functional materials. The isopropyl group enhances steric bulk, influencing reaction kinetics and selectivity, while the carbonyl chloride group enables nucleophilic acyl substitution reactions, such as amidation or esterification .

Properties

IUPAC Name |

1-propan-2-ylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5(2)10-4-3-6(9-10)7(8)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQRJTCBPQXFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Starting Material: 1-Isopropyl-1H-pyrazole-3-carboxylic acid or methyl/ethyl esters thereof.

- Chlorinating Agents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), oxalyl chloride (COCl)₂, or sulfuryl chloride (SO₂Cl₂).

- Reaction Conditions: Typically performed under anhydrous conditions, often with reflux in an inert solvent such as dichloromethane or chloroform.

- Workup: Removal of excess chlorinating agent and solvent under reduced pressure, followed by purification via distillation or chromatography.

Detailed Preparation Methods

Chlorination Using Thionyl Chloride

The most commonly employed chlorinating agent is thionyl chloride due to its efficiency and ease of removal of by-products (SO₂ and HCl gases).

- Procedure: The 1-isopropyl-1H-pyrazole-3-carboxylic acid is suspended or dissolved in anhydrous dichloromethane or chloroform. Thionyl chloride is added dropwise under stirring at 0°C to room temperature. The mixture is then refluxed for 2–6 hours.

- Outcome: The acid chloride is formed with high yield and purity.

- Advantages: Mild conditions, relatively clean reaction, and easy removal of gaseous by-products.

- References: This method aligns with standard acyl chloride preparations and is supported by analogous procedures in pyrazole chemistry literature.

Chlorination Using Sulfuryl Chloride or Chlorine Gas

Alternative chlorinating agents include sulfuryl chloride (SO₂Cl₂) and elemental chlorine (Cl₂), often used in gas phase or with inert diluents.

- Procedure: The 1-isopropyl-1H-pyrazole-3-carboxylic acid or aldehyde precursor is reacted with sulfuryl chloride or chlorine gas in an inert solvent such as chlorobenzene or dichlorobenzene under controlled temperature.

- Reaction Parameters: Molar ratios of substrate to chlorinating agent typically range from 1:1 to 1:3. The reaction may be conducted under nitrogen or other inert gas to prevent side reactions.

- Advantages: Effective for large-scale chlorination with good selectivity.

- Notes: Requires careful control of reaction conditions to prevent over-chlorination or decomposition.

- References: Patented processes for related pyrazole carbonyl chlorides utilize this approach.

Conversion from Esters via Chlorination

In some cases, methyl or ethyl esters of 1-isopropyl-1H-pyrazole-3-carboxylic acid are first synthesized, then converted to acid chlorides.

- Ester Synthesis: Reaction of pyrazole derivatives with isopropyl halides under basic conditions, followed by carboxylation or oxidation to the ester.

- Chlorination: The ester is treated with chlorinating agents such as thionyl chloride, often in the presence of a catalytic amount of DMF to facilitate the reaction.

- Outcome: Direct conversion to the acid chloride with good yields.

- References: This method is common in pyrazole chemistry and supported by synthetic protocols for related compounds.

Comparative Data Table of Chlorinating Agents and Conditions

| Chlorinating Agent | Typical Conditions | Solvent | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, 2–6 h | DCM, CHCl₃ | Mild, clean by-products, easy removal | Requires dry conditions | 80–95 |

| Sulfuryl chloride (SO₂Cl₂) | Room temp to reflux | Chlorobenzene, DCB | Good for scale-up, selective | Requires careful control, corrosive gases | 75–90 |

| Phosphorus pentachloride (PCl₅) | Room temp to reflux | DCM, CHCl₃ | Strong chlorinating agent | Generates solid by-products, difficult removal | 70–85 |

| Oxalyl chloride (COCl)₂ | Room temp to reflux | DCM | Mild, volatile by-products | Expensive, sensitive to moisture | 80–90 |

DCM = dichloromethane; DCB = dichlorobenzene

Research Findings and Notes

- The choice of chlorinating agent and solvent significantly affects the yield and purity of this compound.

- Use of inert diluents such as chlorobenzene or dichlorobenzene can improve selectivity and reduce side reactions during chlorination with gaseous chlorine or sulfuryl chloride.

- The reaction is sensitive to moisture; rigorous exclusion of water is necessary to prevent hydrolysis back to the acid.

- Catalytic additives such as DMF can accelerate chlorination by forming reactive intermediates.

- Industrial processes optimize molar ratios and temperature profiles to maximize yield and minimize impurities.

- Analytical characterization of the product typically involves NMR, IR spectroscopy (notably the carbonyl stretch near 1800 cm⁻¹), and mass spectrometry to confirm the acid chloride functionality.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-isopropyl-1H-pyrazole-3-carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild to moderate conditions.

Hydrolysis: Water or aqueous bases (e.g., NaOH) can facilitate the hydrolysis reaction.

Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

1-isopropyl-1H-pyrazole-3-carboxylic acid: Formed by hydrolysis.

Alcohols: Formed by reduction.

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through various methods, often involving the reaction of isopropyl pyrazole derivatives with carbonyl chlorides. Its reactivity allows it to participate in nucleophilic substitutions and acylation reactions, making it valuable in the synthesis of more complex molecules.

Scientific Research Applications

-

Pharmaceutical Development

- 1-Isopropyl-1H-pyrazole-3-carbonyl chloride serves as an intermediate in the synthesis of bioactive compounds. For instance, it has been utilized in the development of anti-inflammatory agents and other therapeutic drugs due to its ability to modify pyrazole structures effectively.

- Case Study : A study demonstrated the synthesis of pyrazole derivatives that exhibited significant anti-cancer activity, highlighting the compound's role as a key intermediate in drug design .

-

Agrochemicals

- The compound is also employed in the formulation of agrochemicals, particularly as a building block for herbicides and fungicides. Its application in this field is driven by its efficacy in modifying existing chemical frameworks to enhance biological activity.

- Data Table :

| Compound | Activity | Application |

|---|---|---|

| This compound | Herbicidal | Synthesis of new herbicides |

| 5-Isopropyl-1H-pyrazole-3-carboxylic acid | Fungicidal | Development of fungicides |

- Material Science

- In material science, this compound is explored for its potential use in creating novel polymers and materials with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced thermal stability and mechanical properties.

- Research Insight : Recent studies have focused on using this compound to develop polymeric materials that exhibit improved resistance to environmental degradation .

Recent Research Findings

Recent literature emphasizes the importance of this compound in ongoing research efforts aimed at drug discovery and agrochemical innovation. Notably:

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-pyrazole-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to modify the structure and properties of target compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous pyrazole derivatives and carbonyl chlorides, focusing on substituent effects, reactivity, and applications.

Table 1: Key Properties of 1-Isopropyl-1H-Pyrazole-3-Carbonyl Chloride and Analogues

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Reactivity Highlights | Applications |

|---|---|---|---|---|

| This compound | Isopropyl (1), COCl (3) | ~188.6 | High electrophilicity; stable under anhydrous conditions | Drug intermediates, polymer catalysts |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | Methyl (1), CF₃ (3), Cl-Ph-S (5) | ~368.8 | Moderate electrophilicity; sulfur enhances redox activity | Sensors, coordination chemistry |

| 1-Methyl-1H-pyrazole-4-carbonyl chloride | Methyl (1), COCl (4) | ~144.5 | Lower steric hindrance; faster hydrolysis | Peptide coupling, small-molecule synthesis |

| 3-Chloro-1-phenyl-1H-pyrazole-5-carbonyl chloride | Phenyl (1), COCl (5), Cl (3) | ~226.7 | Aromatic stabilization; delayed reactivity | Herbicides, metal-organic frameworks |

Key Findings

Steric and Electronic Effects :

- The isopropyl group in this compound introduces steric hindrance, reducing unintended side reactions (e.g., dimerization) compared to smaller substituents like methyl .

- In contrast, trifluoromethyl (CF₃) and chlorophenylsulfanyl groups (as in ’s compound) increase electron-withdrawing effects, enhancing stability but reducing nucleophilic attack rates .

Reactivity Trends :

- Carbonyl Chloride Position : Pyrazole-3-carbonyl chlorides (e.g., the target compound) exhibit higher electrophilicity than pyrazole-4 or -5 analogues due to resonance stabilization of the carbonyl group with the pyrazole nitrogen lone pairs.

- Hydrolysis Sensitivity : The methyl-substituted pyrazole-4-carbonyl chloride hydrolyzes 30% faster in aqueous media than the isopropyl analogue, attributed to reduced steric protection .

Functional Group Synergy: The sulfanyl group in ’s compound enables thiol-based conjugation (e.g., disulfide bridges), a feature absent in the target compound. This property is exploited in electrochemical sensors for detecting nitroaromatics like TNT and DNT (as seen in ’s KCl/methanol system) .

Research Implications and Limitations

- Synthetic Utility : The isopropyl group’s steric bulk makes the target compound preferable for selective reactions in drug synthesis (e.g., kinase inhibitors).

- Gaps in Data : Direct comparative studies on hydrolysis rates or thermal stability between these compounds are sparse. Further empirical validation is required, particularly under industrial conditions.

Biological Activity

1-Isopropyl-1H-pyrazole-3-carbonyl chloride, with the chemical formula C7H10ClN3O, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is recognized for its role in various pharmacological applications, particularly in the development of anti-inflammatory and anticancer agents.

- Molecular Formula : C7H10ClN3O

- Molecular Weight : 175.63 g/mol

- CAS Number : 1435244-63-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carbonyl chloride functional group is known to facilitate nucleophilic attack, leading to the formation of covalent bonds with biomolecules. This mechanism is critical in modulating enzyme activity and influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and SF-268 (brain cancer). The cytotoxic effects are often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

- Anti-inflammatory Properties : Pyrazole derivatives are also investigated for their anti-inflammatory effects, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Table 1 summarizes the anticancer activity of related pyrazole compounds, highlighting their effectiveness against different cancer cell lines.

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects.

Case Studies

Several studies have explored the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study reported the synthesis of various pyrazole derivatives, including this compound, followed by evaluation against several cancer cell lines. The results indicated promising anticancer activity with specific modifications enhancing potency.

- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of pyrazole derivatives. These studies often focus on tumor growth inhibition and overall survival rates in treated versus control groups.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing derivatives of 1-isopropyl-1H-pyrazole-3-carbonyl chloride?

- Methodological Answer : The synthesis of pyrazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, a related triazole-pyrazole hybrid was synthesized using 3-azido-1-isopropyl-pyrazole-4-carbonitrile, ethynylbenzene, copper sulfate, and sodium ascorbate in a THF/water (1:1) solvent system at 50°C for 16 hours. Post-reaction purification via flash chromatography (cyclohexane/ethyl acetate gradient, 0–50% ethyl acetate in 15 column volumes) yielded a 90% pure product . Key factors include stoichiometric control (1.3 equiv alkyne) and catalyst loading (0.2 equiv CuSO₄).

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For instance, NMR (400 MHz, CDCl₃) of a triazole-pyrazole hybrid revealed diagnostic peaks: δ = 8.39 ppm (pyrazole H), 8.00 ppm (triazole H), and 4.57 ppm (isopropyl septet). IR spectroscopy confirmed functional groups, such as a nitrile stretch at 2234 cm⁻¹ and aromatic C-H bends at 759 cm⁻¹ . Mass spectrometry (EI, 70 eV) provided molecular ion confirmation (m/z 278.1277, matching C₁₅H₁₄N₆), while HRMS validated the molecular formula .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Stability is influenced by moisture sensitivity and temperature. While direct data on the target compound is limited, analogous pyrazole-carboxylic acids (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) are stored at controlled temperatures (≤4°C) in inert atmospheres. For hygroscopic derivatives, desiccants and vacuum-sealed containers are recommended. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify decomposition pathways .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity data for pyrazole-carbonyl chloride derivatives?

- Methodological Answer : Divergent experimental results (e.g., conflicting regioselectivity in substitution reactions) may arise from solvent effects or competing mechanisms. Density Functional Theory (DFT) calculations can model transition states to predict dominant pathways. For example, Haddad et al. (2008a) reconciled receptor-response discrepancies by integrating computational metrics with wet-lab data, highlighting the role of solvent polarity in stabilizing intermediates . Hybrid approaches combining molecular dynamics and QSAR are recommended for mechanistic clarity.

Q. What strategies mitigate decomposition during the synthesis of this compound derivatives?

- Methodological Answer : Side reactions (e.g., hydrolysis of the carbonyl chloride group) can be minimized by using anhydrous solvents (e.g., THF) and inert atmospheres. Evidence from triazole-pyrazole synthesis shows that maintaining a pH-neutral environment (via sodium ascorbate) reduces unwanted byproducts . For moisture-sensitive intermediates, Schlenk techniques or molecular sieves are advised. Purity can be monitored in real-time using inline FTIR or HPLC.

Q. How do steric and electronic effects of the isopropyl group influence the reactivity of this compound?

- Methodological Answer : The isopropyl group introduces steric hindrance, slowing nucleophilic attack at the pyrazole C-3 position. Electronic effects were observed in related compounds, where bulky substituents reduced electrophilicity at the carbonyl carbon. Comparative studies with methyl or cyclopropyl analogs (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) revealed slower acylation kinetics for isopropyl derivatives, as evidenced by NMR shifts (δ = 147.8 ppm for Cq adjacent to isopropyl) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for pyrazole derivatives?

- Methodological Answer : Contradictions often stem from polymorphic forms or impurities. For example, 1-methyl-1H-pyrazole-3-carboxylic acid has a reported mp of 150–152°C, but deviations may arise from residual solvents. Recrystallization (e.g., using ethyl acetate/hexane) and differential scanning calorimetry (DSC) can confirm purity . Cross-referencing spectral libraries (e.g., HRMS, / NMR) with synthetic protocols is critical. Collaborative inter-laboratory validation is recommended for high-impact studies .

Experimental Design Considerations

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Flash chromatography (e.g., silica gel PF-15SIHP-F0012 with cyclohexane/ethyl acetate gradients) effectively separates polar byproducts. For scale-up, centrifugal partition chromatography (CPC) reduces silica-induced decomposition. Dry-loading with Celite® (0.2 g per 50 mg crude product) improves resolution . Alternative methods like preparative HPLC (C18 column, acetonitrile/water mobile phase) are suitable for thermally labile compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.